molecular formula C18H18N2O3 B2970406 methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate CAS No. 313502-69-1

methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate

Cat. No.: B2970406
CAS No.: 313502-69-1
M. Wt: 310.353
InChI Key: BTZJKQRWVCDVAM-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a quinazolinone derivative characterized by a bicyclic quinazoline core (two nitrogen atoms at positions 1 and 3), a 6-methyl substituent, a 4-phenyl group, and an acetate ester at position 3. Quinazolinones are pharmacologically significant due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name

methyl 2-(6-methyl-2-oxo-4-phenyl-1,4-dihydroquinazolin-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-8-9-15-14(10-12)17(13-6-4-3-5-7-13)20(18(22)19-15)11-16(21)23-2/h3-10,17H,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZJKQRWVCDVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N(C2C3=CC=CC=C3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate typically involves multi-step organic reactions. One common method is the Biginelli reaction, which is an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue). This reaction is known for its efficiency in producing highly functionalized heterocycles .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl groups, while reduction can produce alcohol or amine derivatives.

Mechanism of Action

The mechanism of action of methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural and synthetic differences between the target compound and its analogs:

Compound Name Core Structure Substituents Synthesis Yield/Time Reported Bioactivities Commercial Availability
Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate (Target) Quinazoline (2 N atoms) 6-methyl, 4-phenyl, 3-acetate Not explicitly reported Hypothesized based on analogs: antimicrobial, antitumor Not listed in provided evidence
6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyrimidine (1 N atom) 6-methyl, 4-phenyl, 5-carboxylate 96% yield, 40 min (vs. 78%, 3 h for HCl method) Not specified Not listed
Quinazolin-4(3H)-one derivatives (e.g., compounds 4–15 ) Quinazoline (2 N atoms) Varied: thiosemicarbazides, triazoles, thiadiazoles Moderate to high yields via cyclization Antibacterial, antitumor, anti-HIV Not listed
Methyl 2-(2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)acetate Quinoline (1 N atom) 2-oxo, 1-acetate Not reported Not specified Available from multiple suppliers

Commercial Accessibility

  • The tetrahydroquinolin derivative () is commercially available at varying prices (e.g., $342–$1,962 for 0.5–10 g), suggesting practical accessibility for research . In contrast, the target compound’s absence from supplier lists may limit its immediate application.

Biological Activity

Methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate is a compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_2\text{O}_3

Key properties include:

  • Molecular Weight : 272.30 g/mol
  • Melting Point : Approximately 210 °C
  • Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Antimicrobial Properties

Recent studies have highlighted the compound's significant antimicrobial activity against various bacterial strains. Notably, it has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 μg/mL
Escherichia coli0.030 μg/mL
Pseudomonas aeruginosa0.025 μg/mL

These results indicate that this compound exhibits potent antibacterial properties, surpassing some standard antibiotics in efficacy .

The antimicrobial activity of this compound is believed to stem from its ability to inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription. Specifically, it targets the gyrase and topoisomerase IV enzymes in bacteria, leading to cell death through disruption of DNA processes .

Cytotoxicity and Selectivity

In vitro studies have assessed the cytotoxicity of the compound against human cell lines, including HepG2 liver cells. The findings suggest that it possesses low toxicity levels, with IC50 values significantly higher than those observed for bacterial strains. This selectivity indicates a promising therapeutic index for further development as an antimicrobial agent .

Case Studies and Research Findings

  • Study on Antibacterial Efficacy : A research team evaluated the antibacterial effectiveness of this compound against a panel of clinical isolates. The study concluded that the compound exhibited broad-spectrum activity with low resistance rates among tested strains .
  • Mechanistic Insights : A detailed mechanistic study demonstrated that the compound binds to the active site of bacterial topoisomerases, inhibiting their function effectively. Molecular docking studies revealed strong binding affinities and specific interactions with key amino acid residues crucial for enzyme activity .
  • Comparative Analysis : In comparative studies with other known antibacterial agents such as ampicillin and streptomycin, this compound showed superior potency against several resistant strains .

Q & A

Basic Questions

Q. What are the established synthetic routes for methyl 2-(6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydroquinazolin-3-yl)acetate, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via multi-step routes involving cyclization and alkylation. For example, anthranilic acid derivatives are condensed with substituted phenyl groups to form the quinazolinone core, followed by S-alkylation with methyl bromoacetate. Microwave-assisted synthesis (120°C, 10 minutes) in ethanol with sodium acetate significantly reduces reaction time compared to traditional reflux methods (5–13 hours), yielding 59% . Green chemistry approaches using deep eutectic solvents (DES), such as choline chloride:urea mixtures, improve atom economy and reduce hazardous waste .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Key signals include:

  • ¹H NMR : Aromatic protons (δ 7.04–8.08 ppm), methylene groups (δ 4.01 ppm), and methoxy groups (δ 3.69–3.79 ppm) .
  • ¹³C NMR : Methylene carbons (δ 34.17 ppm), ester carbonyls (δ 167–170 ppm), and quinazolinone carbonyls (δ 160–165 ppm) .
  • Mass spectrometry (MS) confirms molecular weight (e.g., m/z 357.12 for methyl 2-((3-(3-methoxyphenyl)-4-oxoquinazolin-2-yl)thio)acetate) . Purity is assessed via HPLC with UV detection at 254 nm, using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can synthetic methodologies be adapted to generate structurally diverse quinazolinone derivatives for structure-activity relationship (SAR) studies?

  • Methodology :

  • Core Modification : Substitute the phenyl group at position 4 with electron-withdrawing (e.g., 4-chlorophenyl) or electron-donating (e.g., 4-methoxyphenyl) groups to modulate electronic effects .
  • Side-Chain Functionalization : Replace the methyl ester with hydrazide (via hydrazine hydrate) or thiosemicarbazide (via ammonium thiocyanate) to enable cyclization into triazole or thiadiazole derivatives .
  • Microwave-Assisted Cyclization : Accelerate heterocycle formation (e.g., 1,3,4-thiadiazoles) under controlled temperature and time to minimize side reactions .

Q. What strategies resolve contradictions in reported biological activities of quinazolinone derivatives?

  • Methodology :

  • Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial activity, MTT for cytotoxicity) across derivatives to eliminate variability .
  • Computational Modeling : Perform molecular docking to correlate substituent effects (e.g., 3-methoxyphenyl vs. 4-chlorophenyl) with target binding (e.g., EGFR kinase or bacterial DNA gyrase) .
  • Meta-Analysis : Compare data across studies while accounting for differences in purity (e.g., HPLC vs. crude product testing) .

Q. How do green chemistry approaches impact the scalability and environmental footprint of quinazolinone synthesis?

  • Methodology :

  • Solvent Selection : Replace DMF or DMSO with DES (e.g., choline chloride:urea) to reduce toxicity and improve recyclability .
  • Energy Efficiency : Microwave irradiation cuts energy use by 70% compared to reflux .
  • Waste Metrics : Calculate E-factors (kg waste/kg product) to quantify improvements; DES-based routes typically achieve E < 5 versus E > 10 for traditional methods .

Q. What analytical techniques are critical for detecting byproducts in quinazolinone synthesis?

  • Methodology :

  • LC-MS/MS : Identifies trace byproducts (e.g., uncyclized intermediates or oxidation products) with high sensitivity .
  • ²D NMR (HSQC, HMBC) : Resolves overlapping signals in complex mixtures, such as regioisomeric thiadiazoles .
  • X-ray Crystallography : Confirms absolute configuration of chiral centers in disputed structures .

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